molecular formula C21H28N2O3S B11713330 6-(Toluene-4-sulfonylamino)-hexanoic acid phenethyl-amide CAS No. 313223-81-3

6-(Toluene-4-sulfonylamino)-hexanoic acid phenethyl-amide

Cat. No.: B11713330
CAS No.: 313223-81-3
M. Wt: 388.5 g/mol
InChI Key: SNJXRJJDMFQCAU-UHFFFAOYSA-N
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Description

6-(Toluene-4-sulfonylamino)-hexanoic acid phenethyl-amide is a synthetic organic compound that features a combination of aromatic and aliphatic functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Toluene-4-sulfonylamino)-hexanoic acid phenethyl-amide typically involves multiple steps:

    Formation of the Hexanoic Acid Derivative: The starting material, hexanoic acid, is first converted into its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Sulfonylation: The acid chloride is then reacted with toluene-4-sulfonamide in the presence of a base such as triethylamine (Et₃N) to form the sulfonylamino derivative.

    Amidation: The final step involves the reaction of the sulfonylamino derivative with phenethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-(Toluene-4-sulfonylamino)-hexanoic acid phenethyl-amide can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

6-(Toluene-4-sulfonylamino)-hexanoic acid phenethyl-amide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(Toluene-4-sulfonylamino)-hexanoic acid phenethyl-amide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonylamino and phenethyl groups can enhance binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    6-(Toluene-4-sulfonylamino)-hexanoic acid: Lacks the phenethyl-amide group, which may affect its binding properties and reactivity.

    Phenethyl-amide derivatives: Compounds with similar amide structures but different substituents on the aromatic ring.

Uniqueness

6-(Toluene-4-sulfonylamino)-hexanoic acid phenethyl-amide is unique due to the presence of both the sulfonylamino and phenethyl-amide groups, which can confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

313223-81-3

Molecular Formula

C21H28N2O3S

Molecular Weight

388.5 g/mol

IUPAC Name

6-[(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)hexanamide

InChI

InChI=1S/C21H28N2O3S/c1-18-11-13-20(14-12-18)27(25,26)23-16-7-3-6-10-21(24)22-17-15-19-8-4-2-5-9-19/h2,4-5,8-9,11-14,23H,3,6-7,10,15-17H2,1H3,(H,22,24)

InChI Key

SNJXRJJDMFQCAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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